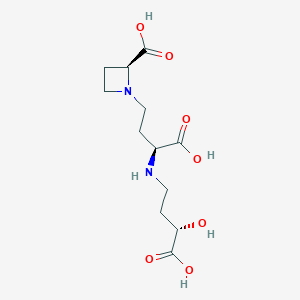
2,3,4,6-tetra-O-acetyl-D-galactopyranose
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a carefully synthesized derivative of a crucial monosaccharide, D-Galactose . This compound plays a role in drug development for galactosemia, a rare genetic metabolic disorder. It is also used in biomedical research, studying lipid metabolism and glycosylation processes .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose involves the use of Acetic anhydride and Nsc283301 . It is also used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl-D-galactopyranose is C14H20O10 . It has an average mass of 348.303 Da and a Monoisotopic mass of 348.105652 Da .Chemical Reactions Analysis
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-acetyl-D-galactopyranose is a white crystalline solid . It has a boiling point of 425.0±45.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Preparation of Other Compounds
2,3,4,6-tetra-O-acetyl-D-galactopyranose can be used in the preparation of other compounds. For instance, it has been used in the deacylation of glucose, mannose, and galactose peresters, as well as the dealkylation of acylated methyl α-D-glucosides .
Study of Anomeric Effects
This compound has been used in studies to demonstrate the anomeric effect during deacetylation and dealkylation. Both experimental and computational results have shown this effect .
Biological Activities of Plants
A variety of biological activities of plants have been found to be associated with the presence of phenolic glycosides . While not directly mentioned, it’s possible that 2,3,4,6-tetra-O-acetyl-D-galactopyranose could play a role in the synthesis or study of these glycosides.
Fabrication of Nanoparticles
In the field of nanotechnology, this compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
Pharmaceutical Applications
Given its role in the fabrication of nanoparticles, it’s possible that 2,3,4,6-tetra-O-acetyl-D-galactopyranose could have applications in the pharmaceutical industry, particularly in drug delivery systems .
Chemical Research
As a chemical compound, 2,3,4,6-tetra-O-acetyl-D-galactopyranose is likely used in various types of chemical research, including the study of chemical reactions, synthesis of new compounds, and development of new chemical processes .
Mecanismo De Acción
Target of Action
It is known that this compound is useful in organic synthesis .
Mode of Action
The attack of a water molecule on this intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) with molecules containing alkyne groups .
Pharmacokinetics
The compound is known to be a solid at room temperature and has a boiling point of 107-110 °c (lit) .
Action Environment
The compound is known to be stable at a storage temperature of 2-8°c .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-RRYROLNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453632 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
CAS RN |
47339-09-3 | |
| Record name | 2,3,4,6-tetra-O-acetyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)




![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)



